molecular formula C34H36N2O10 B2490836 3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide CAS No. 321555-77-5

3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide

Cat. No. B2490836
M. Wt: 632.666
InChI Key: PDXNSWSWRYIGAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide involves cyclization reactions and careful manipulation of functional groups to achieve the desired molecular architecture. For example, derivatives have been synthesized through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, with their structures verified using elemental analysis, IR, ^(1)H NMR, and ^(13)C NMR techniques (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography and NMR spectroscopy, providing insights into their three-dimensional conformations and the spatial arrangement of their functional groups. For instance, compound 3i among the derivatives studied by Jin et al. (2006) was provided with X-ray crystallographic data, underscoring the importance of structural analysis in understanding these molecules' chemical behavior and biological activity.

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by the presence of multiple methoxy groups and the benzoyl amino moiety, which participate in various intermolecular interactions and reactions. For example, the synthesis process often involves reactions such as esterification, amidation, and reductive cyclization, indicating a rich chemistry that can be harnessed for further derivatization and exploration of biological activities (Jin et al., 2006).

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has identified compounds related to 3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide with significant antimicrobial and antioxidant activities. For instance, a study on endophytic Streptomyces sp. YIM 67086 revealed new benzamide compounds exhibiting antimicrobial activities against various pathogens and potent antioxidant activity, suggesting their potential application in the development of new antimicrobial and antioxidant agents (Yang et al., 2015).

Synthetic Methodologies for Drug Analogues

In synthetic chemistry, derivatives of the compound have been used to create analogues of drugs with improved systemic exposure, such as an analogue of the osteoarthritis drug rhein, indicating its utility in the synthesis of potentially more effective therapeutic agents (Owton et al., 1995).

Future Directions

Future research could involve further exploration of this compound’s biological activity, potentially through in vitro and in vivo studies. Additionally, computational studies could be used to predict its physical and chemical properties, as well as its potential biological targets .

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O10/c1-39-25-13-19(9-11-23(25)35-33(37)21-15-27(41-3)31(45-7)28(16-21)42-4)20-10-12-24(26(14-20)40-2)36-34(38)22-17-29(43-5)32(46-8)30(18-22)44-6/h9-18H,1-8H3,(H,35,37)(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXNSWSWRYIGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide

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